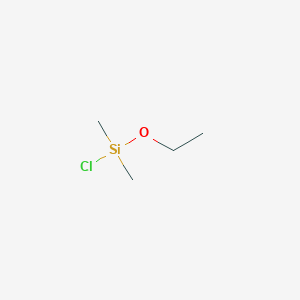

Dimethyl chloro ethoxy silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl chloro ethoxy silane is an organosilicon compound with the chemical formula C4H11ClOSi. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity and is used in various industrial and research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl chloro ethoxy silane can be synthesized through the reaction of dimethylchlorosilane with ethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of dimethyl ethoxy silane. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully monitored to optimize yield and purity .

Analyse Chemischer Reaktionen

Hydrolysis and Condensation Reactions

Dimethyl chloro ethoxy silane undergoes hydrolysis in aqueous conditions, forming silanol intermediates (Cl(CH₃)₂Si-OH), which subsequently condense to siloxanes (Si-O-Si networks).

-

Mechanistic Pathways :

-

Acidic Conditions : Protonation of the ethoxy group activates the silicon center for nucleophilic attack by water, proceeding via an S<sub>N</sub>1-Si mechanism with a carbocation-like transition state .

-

Basic Conditions : Deprotonated silanol (Si-O⁻) attacks adjacent silicon atoms in a S<sub>N</sub>2-Si pathway, favoring cross-linked structures .

-

-

Rate Influences :

| Condition | Mechanism | Dominant Product Type |

|---|---|---|

| Acidic (pH <7) | S<sub>N</sub>1-Si | Linear siloxanes |

| Basic (pH >7) | S<sub>N</sub>2-Si | Branched networks |

Hydrosilylation Reactions

The compound participates in hydrosilylation with alkenes or alkynes, facilitated by transition-metal catalysts (e.g., Rh, Pt):

-

Catalyst Dependence :

-

Substituent Effects :

Example Reaction :

Cl(CH₃)₂Si-OCH₂CH₃ + CH₂=CH₂ → Cl(CH₃)₂Si-CH₂CH₂-OCH₂CH₃

Reductive Etherification

In the presence of chlorodimethylsilane (CDMS), this compound acts as a mediator in reductive etherification, converting ketones to ethers:

-

Mechanism : CDMS serves as a dual Lewis acid and reductant, activating carbonyl groups for nucleophilic attack by alcohols .

-

Efficiency : Primary alcohols achieve >80% conversion, while secondary alcohols show lower yields (~50%) due to steric hindrance .

Reaction Scheme :

R-C(=O)-R' + R''OH → R-CH(OR'')-R' (mediated by Cl(CH₃)₂Si-OCH₂CH₃)

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable bond formation between silane and aromatic substrates:

-

Buchwald-Hartwig Amination : The chlorine substituent facilitates oxidative addition to Pd(0), forming aryl-silicon bonds .

-

Limitations : Ethoxy groups can inhibit catalyst activity if steric bulk exceeds tolerances of Pd complexes .

Example :

Cl(CH₃)₂Si-OCH₂CH₃ + Ar-X → Ar-Si(CH₃)₂-OCH₂CH₃ + XCl (X = halide)

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., DMF, DMI) enhance reaction rates in silane-mediated transformations:

Wissenschaftliche Forschungsanwendungen

Dimethyl chloro ethoxy silane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: It is employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

Medicine: It is used in the development of drug delivery systems and biomedical devices.

Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability

Wirkmechanismus

The mechanism of action of dimethyl chloro ethoxy silane involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other functional groups through nucleophilic substitution. This reactivity allows it to form strong bonds with various substrates, making it useful in surface modification and polymer synthesis .

Vergleich Mit ähnlichen Verbindungen

Chlorodimethylsilane: Similar in structure but lacks the ethoxy group.

Chloro(dimethyl)octylsilane: Contains an octyl group instead of an ethoxy group.

Dichloromethylsilane: Contains two chlorine atoms instead of one

Uniqueness: Dimethyl chloro ethoxy silane is unique due to the presence of both chloro and ethoxy groups, which provide it with distinct reactivity and versatility in various chemical reactions. This dual functionality makes it particularly valuable in applications requiring surface modification and the synthesis of complex organosilicon compounds .

Eigenschaften

CAS-Nummer |

1825-69-0 |

|---|---|

Molekularformel |

C4H11ClOSi |

Molekulargewicht |

138.67 g/mol |

IUPAC-Name |

2-chloroethoxy(dimethyl)silane |

InChI |

InChI=1S/C4H11ClOSi/c1-7(2)6-4-3-5/h7H,3-4H2,1-2H3 |

InChI-Schlüssel |

PMMUFUPUDGYQEL-UHFFFAOYSA-N |

SMILES |

CCO[Si](C)(C)Cl |

Kanonische SMILES |

C[SiH](C)OCCCl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.